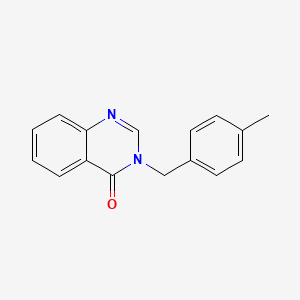

3-(4-Methylbenzyl)quinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

3-[(4-methylphenyl)methyl]quinazolin-4-one |

InChI |

InChI=1S/C16H14N2O/c1-12-6-8-13(9-7-12)10-18-11-17-15-5-3-2-4-14(15)16(18)19/h2-9,11H,10H2,1H3 |

InChI Key |

ZYYIHKICYGZIMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

In Vitro Biological Activities and Mechanistic Studies of 3 4 Methylbenzyl Quinazolin 4 3h One and Its Derivatives

Development of Novel Synthetic Methodologies and Process Intensification

Recent years have seen the development of more efficient and environmentally friendly methods for synthesizing quinazolinones. nih.gov These include microwave-assisted synthesis, metal-catalyzed reactions, and one-pot multi-component reactions. ujpronline.comresearchgate.net Process intensification strategies, such as the use of flow chemistry, are also being explored to enable continuous and scalable production of quinazolinone derivatives, which is crucial for their potential pharmaceutical applications.

Application of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govjddtonline.info These technologies can be applied to quinazolinone research in several ways:

Predictive Modeling: AI algorithms can be trained on large datasets of known quinazolinone derivatives and their biological activities to predict the properties of new, unsynthesized compounds. mdpi.com This can help to prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design novel quinazolinone structures with desired pharmacological properties.

Target Identification: AI can analyze biological data to identify new potential protein targets for quinazolinone-based drugs. nih.gov

Table 2: AI/ML Applications in Quinazolinone Research

| Application | Description | Potential Impact |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Accelerated identification of lead compounds. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity. | Rational design of more potent and selective compounds. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of compounds with poor pharmacokinetic profiles. |

Strategies for Multi-Targeted Ligands and Polypharmacology

Many complex diseases, such as cancer, involve multiple biological pathways. nih.gov Therefore, drugs that can modulate multiple targets simultaneously may be more effective than single-target agents. rsc.org The quinazolinone scaffold is well-suited for the development of multi-targeted ligands due to its ability to be extensively functionalized. nih.gov The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction, and quinazolinone derivatives are being explored for their potential in this area. nih.gov For instance, quinazoline-based compounds have been designed as dual inhibitors of EGFR and VEGFR-2 for cancer therapy. rsc.org

Exploration of Novel Biological Targets and Mechanisms of Action

While quinazolinones have been extensively studied for their effects on well-known targets like tyrosine kinases and microtubules, there is a growing interest in exploring their interactions with novel biological targets. This includes investigating their potential as inhibitors of enzymes involved in epigenetic regulation (e.g., histone deacetylases - HDACs), protein-protein interactions, and other emerging therapeutic targets. nih.gov Unraveling new mechanisms of action will open up new avenues for the therapeutic application of quinazolinone derivatives.

Potential Non-Biological Applications of Quinazolinone Derivatives (e.g., Materials Chemistry, Chemical Probes)

Beyond their medicinal applications, quinazolinone derivatives are also being explored for their potential in other fields. researchgate.net

Materials Chemistry: The unique photophysical properties of some quinazolinone derivatives make them promising candidates for the development of fluorescent materials, organic light-emitting diodes (OLEDs), and other advanced materials. rsc.org

Chemical Probes: Fluorescently labeled quinazolinone derivatives can be used as chemical probes to visualize and study biological processes in living cells. rsc.orgnih.govacs.org For example, they have been developed as probes for detecting specific ions or molecules, and for imaging cellular organelles. rsc.orgmdpi.comnih.gov

Challenges and Opportunities in the Development of Quinazolinone-Based Agents

Despite the significant promise of quinazolinone-based compounds, there are several challenges that need to be addressed in their development. These include issues related to solubility, bioavailability, and potential off-target effects. However, these challenges also present opportunities for innovation. The development of novel drug delivery systems, the use of prodrug strategies, and the application of advanced computational methods can help to overcome these hurdles. The vast chemical space that can be explored around the quinazolinone scaffold provides a significant opportunity for the discovery of new and improved therapeutic agents.

3-(4-Methylbenzyl)quinazolin-4(3H)-one represents a specific example within the vast and versatile class of quinazolinone derivatives. While detailed information on this particular compound is limited, the broader research landscape for quinazolinones is vibrant and rapidly evolving. Advances in synthetic chemistry, the integration of artificial intelligence, and the exploration of novel biological and non-biological applications are paving the way for the continued development of this important class of heterocyclic compounds. The future of quinazolinone research holds immense potential for the discovery of new medicines and advanced materials.

Structure Activity Relationship Sar Studies Centered on 3 4 Methylbenzyl Quinazolin 4 3h One Analogues

Impact of Substitution Patterns on the N-3 Benzyl (B1604629) Moiety

The N-3 position of the quinazolin-4(3H)-one core is a critical site for modification, and the nature of the substituent at this position significantly influences the biological activity of the resulting compounds. The presence of a substituted aromatic ring at position 3 is often considered essential for various biological activities.

Role of the 4-Methyl Group and Benzyl Linker in Biological Recognition

While direct studies pinpointing the precise role of the 4-methyl group on the benzyl moiety of 3-(4-methylbenzyl)quinazolin-4(3H)-one are not extensively detailed in the available literature, inferences can be drawn from related analogues. The benzyl group itself serves as a crucial linker, providing a necessary hydrophobic interaction with biological targets. The methylene (B1212753) bridge of the benzyl group offers conformational flexibility, allowing the molecule to adopt an optimal orientation within a receptor's binding site.

Systematic Variations of the Benzyl Group and their Influence on Potency and Selectivity

Systematic variations of the benzyl group at the N-3 position have been a common strategy to explore the SAR of quinazolinone derivatives. The nature, size, and electronic properties of the substituents on the benzyl ring can have a profound impact on the potency and selectivity of the analogues.

While this study did not systematically vary the substituents on the benzyl group itself, it highlights the sensitivity of the quinazolinone scaffold to electronic modifications, which would likely extend to substitutions on the N-3 benzyl ring. It is plausible that introducing other small alkyl groups or halogens at the para position of the benzyl ring could further modulate the activity, with the optimal substituent depending on the specific biological target.

Significance of Substitutions at the C-2 Position of the Quinazolinone Ring

The C-2 position of the quinazolinone ring is another key site for structural modification that significantly influences the biological profile of the resulting analogues. A wide array of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been introduced at this position, leading to compounds with diverse pharmacological activities.

SAR studies have consistently shown that the nature of the substituent at the C-2 position is a major determinant of biological activity. For instance, the introduction of a methyl or phenyl group at this position is a common feature in many biologically active quinazolinones. In some series of 2,3-disubstituted quinazolin-4(3H)-ones, the presence of a methyl or phenyl group at C-2 was found to be essential for their observed analgesic and anti-inflammatory activities. Furthermore, the incorporation of a methylthio group at the C-2 position has also been explored, leading to compounds with potent biological activities.

In the context of developing novel antitumor agents, a series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain at the C-2 position were synthesized and evaluated. nih.gov Several of these compounds exhibited broad-spectrum antiproliferative activity against various cancer cell lines. nih.gov This indicates that extending the substituent at the C-2 position with a flexible and functionalized side chain can lead to potent anticancer agents.

The following table summarizes the impact of various C-2 substituents on the biological activity of quinazolinone analogues based on findings from multiple studies.

| C-2 Substituent | Observed Biological Activity | Reference |

| Methyl | Analgesic, Anti-inflammatory | |

| Phenyl | Analgesic, Anti-inflammatory | |

| Methylthio | Varied biological activities | |

| Dithiocarbamate side chain | Antiproliferative | nih.gov |

Effects of Modifications on the Core Quinazolinone Scaffold

Modifications to the core quinazolinone scaffold, specifically on the fused benzene (B151609) ring, have been shown to significantly impact the biological activity of this class of compounds. Substitutions at positions 6, 7, and 8 can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Structure-activity relationship studies have revealed that the presence of certain substituents on the benzene ring can enhance potency. For example, the introduction of a halogen, such as chlorine, at the 6-position has been associated with increased antitumor activity in some series of 3-benzyl-4(3H)quinazolinone analogues. tandfonline.com Conversely, the presence of electron-donating groups, like methyl or dimethoxy groups at positions 6 and 7, also led to a dramatic increase in antitumor potency in the same study. tandfonline.com This suggests that the electronic nature of the substituent on the quinazolinone core plays a crucial role in modulating biological activity.

In other studies, the presence of a halogen atom at the 6 and 8 positions has been highlighted as a key feature for improving the antimicrobial activities of quinazolinone derivatives. The following table provides a summary of the effects of various substitutions on the quinazolinone scaffold.

| Position of Substitution | Substituent | Effect on Biological Activity | Reference |

| 6 | Chloro | Increased antitumor activity | tandfonline.com |

| 6 | Methyl | Increased antitumor activity | tandfonline.com |

| 6, 7 | Dimethoxy | Increased antitumor activity | tandfonline.com |

| 6, 8 | Halogen | Improved antimicrobial activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based drug design are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. These methods are frequently employed in the optimization of lead compounds, such as this compound, to design more potent and selective analogues.

Several 3D-QSAR studies have been conducted on quinazolinone derivatives to identify the key structural features required for their biological activity. These studies typically involve the generation of a dataset of compounds with known activities, followed by the development of a statistical model that correlates molecular descriptors with biological potency. For instance, 3D-QSAR models have been successfully developed for quinazolin-4(3H)-one analogues as EGFR inhibitors, a common target for this class of compounds. unar.ac.idnih.gov

These models often generate contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity. For example, a QSAR study on quinazolinone derivatives might reveal that a bulky, electron-donating group is preferred at a specific position, while an electron-withdrawing group is detrimental at another. This information provides a rational basis for the design of new analogues with improved activity.

Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, has also been instrumental in the development of quinazolinone-based therapeutic agents. By aligning a series of active compounds, a pharmacophore model can be generated, which defines the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore can then be used to screen virtual libraries of compounds to identify new potential hits or to guide the modification of existing leads.

The insights gained from QSAR and ligand-based drug design studies on quinazolinone analogues have been crucial in the rational design of new derivatives with enhanced therapeutic potential. These computational approaches, in conjunction with traditional SAR studies, continue to drive the development of novel quinazolinone-based drugs.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for 3-(4-Methylbenzyl)quinazolin-4(3H)-one derivatives, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves alkylation of quinazolinone precursors with substituted benzyl halides or via multi-step reactions using catalysts (e.g., copper) . Optimizing yield requires addressing challenges such as long reaction times and metal catalyst residues. For example, solvent-free conditions with t-BuONa as a base under aerobic oxidation can improve efficiency (e.g., 69% yield for 4-methylbenzyl derivatives) . Substituent selection (electron-donating vs. withdrawing groups) also impacts yield, with electron-donating groups like -OCH₃ enhancing reactivity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of quinazolinone derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for analyzing substituent positions and molecular connectivity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity . Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1616 cm⁻¹) . For crystalline derivatives, X-ray crystallography provides bond-length validation .

Q. What preliminary biological screening approaches are recommended for assessing the pharmacological potential of quinazolinone derivatives?

- Methodological Answer : Initial screening should include in vitro assays targeting specific pathways. For example:

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial : Disk diffusion assays for bacterial/fungal strains .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar quinazolinone derivatives?

- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., bromine at C6 vs. C7) or assay conditions. Strategies include:

- Comparative SAR Studies : Systematically varying substituents (e.g., 6-bromo vs. 7-bromo derivatives) and testing under standardized conditions .

- Computational Docking : Modeling interactions with target proteins (e.g., EGFR kinase) to predict binding affinity variations .

Q. What catalytic mechanisms underlie the green synthesis of quinazolinones, and how do they compare to traditional methods?

- Methodological Answer : Metal-free aerobic oxidation (e.g., t-BuONa-mediated) avoids transition-metal contamination and proceeds via a radical pathway, as evidenced by kinetic isotope effects . Traditional methods using copper catalysts involve oxidative coupling but require post-reaction purification to remove metal residues .

Q. How do electron-donating and electron-withdrawing groups on the benzyl moiety influence the pharmacological profile of this compound?

- Methodological Answer :

- Electron-donating groups (e.g., -OCH₃) : Enhance bioavailability by increasing lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Electron-withdrawing groups (e.g., -F) : Stabilize charge-transfer interactions with enzyme active sites, enhancing affinity for kinases . Quantitative structure-activity relationship (QSAR) modeling can quantify these effects .

Q. What strategies are effective in elucidating the mechanism of action of quinazolinone derivatives targeting viral proteases?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.